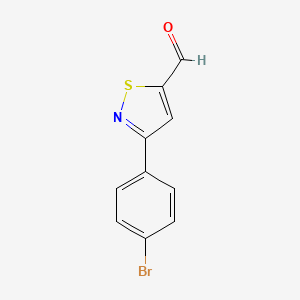

3-(4-Bromophenyl)-1,2-thiazole-5-carbaldehyde

Description

3-(4-Bromophenyl)-1,2-thiazole-5-carbaldehyde is a heterocyclic compound featuring a thiazole core substituted with a 4-bromophenyl group at position 3 and a carbaldehyde moiety at position 4. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur, confers unique electronic and steric properties, making it a scaffold of interest in medicinal and materials chemistry. The compound’s CAS number is 914348-78-0, and its molar mass is approximately 268.1 g/mol (calculated from molecular formula C₁₀H₆BrNOS) .

Properties

IUPAC Name |

3-(4-bromophenyl)-1,2-thiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNOS/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPVDGUEYQNQJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NSC(=C2)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1,2-thiazole-5-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the bromophenyl and aldehyde groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-bromobenzaldehyde with thiosemicarbazide can yield the desired thiazole compound through a cyclization reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1,2-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 3-(4-Bromophenyl)-1,2-thiazole-5-carboxylic acid.

Reduction: 3-(4-Bromophenyl)-1,2-thiazole-5-methanol.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that thiazole derivatives possess strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the bromophenyl group enhances the binding affinity of these compounds to microbial targets, improving their efficacy .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(4-Bromophenyl)-1,2-thiazole-5-carbaldehyde | S. aureus | 31.25 μg/mL |

| 2-(5-(4-Fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-bromophenyl)thiazole | E. coli | 62.5 μg/mL |

Anticancer Properties

The anticancer potential of 3-(4-Bromophenyl)-1,2-thiazole-5-carbaldehyde has been explored extensively. It has shown promising results against various cancer cell lines, including breast cancer (MCF-7) and lung adenocarcinoma (A549). The compound's mechanism involves interaction with specific molecular targets that regulate cell proliferation and apoptosis .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3-(4-Bromophenyl)-1,2-thiazole-5-carbaldehyde | MCF-7 | 62.5 |

| 2-(3-Bromophenyl)-thiazole-4-carbaldehyde | A549 | 45.88 |

Drug Development

Due to its bioactive properties, 3-(4-Bromophenyl)-1,2-thiazole-5-carbaldehyde serves as a lead compound in drug discovery. It is being investigated for its potential to develop new therapeutic agents targeting specific diseases such as cancer and bacterial infections. The compound's structural features allow for modifications that can enhance its pharmacological profile .

Case Studies

Several studies have documented the synthesis and evaluation of thiazole derivatives:

- Study on Antimicrobial Activity : A series of thiazole derivatives were synthesized and tested against resistant strains of bacteria. The results indicated that compounds containing the bromophenyl moiety exhibited significantly lower MIC values compared to standard antibiotics .

- Anticancer Screening : In vitro studies showed that certain thiazole derivatives had IC50 values comparable to established chemotherapeutics like cisplatin. This highlights their potential as effective anticancer agents .

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1,2-thiazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the bromophenyl group and the thiazole ring can enhance its binding affinity to specific targets, leading to desired biological outcomes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(4-Bromophenyl)-1,2-thiazole-5-carbaldehyde and related bromophenyl-containing heterocycles:

Key Observations:

Core Heterocycle Influence :

- Thiazole vs. Triazole/Oxadiazole : Thiazoles (e.g., the target compound) exhibit distinct electronic properties due to sulfur’s electronegativity, which may enhance binding to biological targets compared to nitrogen-rich triazoles or oxygen-containing oxadiazoles. Triazoles (e.g., compounds in ) are often associated with antimicrobial activity, while oxadiazoles (e.g., ) show anti-inflammatory efficacy.

Substituent Effects :

- Bromophenyl Position : The target compound’s 4-bromophenyl group (para-substitution) may improve steric stability compared to 2-bromophenyl (ortho-substitution) in , which could influence metabolic resistance.

- Functional Groups : The carbaldehyde in the target compound offers synthetic versatility, whereas thiophene (in ) or chlorophenyl (in ) substituents enhance bioactivity via π-π stacking or hydrophobic interactions.

Biological Activity :

- Anti-inflammatory Activity : Oxadiazole derivatives with bromophenyl groups (e.g., ) showed 59.5–61.9% inhibition of carrageenan-induced edema, comparable to indomethacin (64.3%), but with lower toxicity (severity index = 0.75–0.83 vs. 2.67 for indomethacin).

- Antimicrobial Activity : Triazole-thiophene hybrids (e.g., ) demonstrated broad-spectrum activity, likely due to the thiophene’s electron-rich structure enhancing microbial membrane disruption.

Data Gaps :

Biological Activity

3-(4-Bromophenyl)-1,2-thiazole-5-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in pharmacology, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a thiazole ring fused with a bromophenyl group and an aldehyde functional group, which contributes to its unique chemical reactivity and biological activity. The presence of the bromine atom enhances lipophilicity and binding affinity to various biological targets.

The biological activity of 3-(4-Bromophenyl)-1,2-thiazole-5-carbaldehyde is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The thiazole moiety is known for enhancing the compound's ability to inhibit various biological processes. The bromophenyl substitution may further modulate its activity by influencing the compound's electronic properties and steric interactions with target sites.

Anticancer Activity

Several studies have demonstrated the anticancer potential of 3-(4-Bromophenyl)-1,2-thiazole-5-carbaldehyde. For instance, it has shown significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical carcinoma) | 25.0 |

| MCF-7 (Breast carcinoma) | 30.5 |

| A549 (Lung carcinoma) | 20.0 |

| HCT116 (Colon carcinoma) | 22.5 |

These findings indicate that the compound may induce apoptosis in cancer cells by disrupting cell cycle progression .

Antibacterial Activity

3-(4-Bromophenyl)-1,2-thiazole-5-carbaldehyde also exhibits antibacterial properties. Research has shown its effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 40 |

| K. pneumoniae | 60 |

In comparison to standard antibiotics like ceftriaxone, this compound demonstrated comparable or superior inhibition zones against tested organisms .

Antiviral Activity

In addition to its antibacterial and anticancer properties, this thiazole derivative has been evaluated for antiviral activity against various viruses, including flaviviruses. In cellular assays, it exhibited over 50% inhibition of viral replication at concentrations as low as 50 µM .

Case Studies

- Anticancer Study : A study conducted on MCF-7 cells indicated that treatment with 3-(4-Bromophenyl)-1,2-thiazole-5-carbaldehyde resulted in significant apoptosis induction, as evidenced by increased LDH enzyme activity and morphological changes in treated cells .

- Antibacterial Efficacy : In a comparative study against common pathogens such as E. faecalis and P. aeruginosa, the compound showed MIC values lower than those of conventional antibiotics, suggesting its potential as a new antibacterial agent .

Q & A

Q. What are the standard synthetic routes for 3-(4-Bromophenyl)-1,2-thiazole-5-carbaldehyde, and how can reaction efficiency be optimized?

The synthesis typically involves cyclocondensation of thioamide precursors with α-haloketones or aldehydes. For example, 1,2-thiazole derivatives are often prepared via Hantzsch thiazole synthesis, where a β-ketoaldehyde reacts with a thioamide. Optimization includes controlling stoichiometry, temperature (e.g., reflux in ethanol at 80°C), and catalysts like acetic acid. Purity is enhanced through recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing 3-(4-Bromophenyl)-1,2-thiazole-5-carbaldehyde?

- 1H/13C NMR : Assigns proton environments (e.g., aldehyde proton at ~10 ppm) and confirms substitution patterns.

- IR Spectroscopy : Identifies functional groups (C=O stretch ~1680–1720 cm⁻¹, C-Br ~560 cm⁻¹).

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion).

- X-ray Crystallography : Resolves bond lengths/angles and crystal packing using programs like SHELXL .

Q. How can researchers address discrepancies between computational and experimental structural data?

Discrepancies in bond lengths or angles may arise from solvent effects or crystal packing forces. Refinement in SHELXL with high-resolution data (R factor < 0.05) and validation via Hirshfeld surface analysis can reconcile differences. DFT calculations (e.g., B3LYP/6-31G*) should account for solvation models .

Advanced Research Questions

Q. What strategies are recommended for evaluating the biological activity of this compound, particularly antimicrobial effects?

- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.

- Positive Controls : Use ciprofloxacin for bacteria and fluconazole for fungi.

- Statistical Validation : Apply ANOVA with post-hoc tests (p < 0.05) to compare activity across derivatives .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., fungal CYP51).

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., BBB permeability) .

Q. What experimental approaches resolve contradictions in reaction yields during scale-up synthesis?

Q. How does the electronic nature of the 4-bromophenyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing bromine enhances electrophilicity at the para position, facilitating Suzuki-Miyaura couplings with arylboronic acids. Kinetic studies (e.g., via 19F NMR) can quantify activation barriers for Pd-catalyzed reactions .

Q. What crystallographic challenges arise when refining structures of halogenated thiazoles, and how are they mitigated?

- Disorder Handling : Split refinement for bromine atoms in SHELXL.

- Thermal Motion : Apply anisotropic displacement parameters.

- Twinned Data : Use TWINABS for integration and CELL_NOW for cell optimization .

Methodological Notes

- Key Techniques : SHELX refinement, Hantzsch synthesis, and DFT modeling are central to methodological rigor.

- Data Contradiction : Cross-validation between spectroscopic, crystallographic, and computational data is critical for resolving ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.